molecular formula C12H9NO3S B1336961 2-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 878465-86-2

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

Cat. No. B1336961
M. Wt: 247.27 g/mol
InChI Key: JVNPVDJFOUFLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, as seen in the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, which were prepared for testing as potential plant growth regulators . Similarly, 4-(3-Benzoylthioureido)benzoic acid was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . These methods suggest that the synthesis of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" could also involve a multi-step process, potentially starting with thieno compounds and aminobenzoic acid as precursors.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid was determined, showing specific hydrogen-bonded motifs and chains parallel to a certain direction . These techniques could be applied to "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" to elucidate its molecular structure and supramolecular arrangements.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, a novel one-pot, three-component reaction was described for the preparation of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids . This indicates that "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" may also be amenable to multi-component reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as melting points, solubility, and biological activity, are often determined using techniques like DSC and biological assays . For instance, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized and screened for biological activity . These methods could be used to assess the properties of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" and its potential applications in pharmaceuticals or other industries.

Scientific Research Applications

Heterocyclic Quinones Synthesis

One application involves the synthesis of heterocyclic quinones, such as aza-anthraquinones and thienoquinolines, which are biologically active compounds. The process utilizes 2-(pyridylcarbonyl)benzoic acids and thiophene derivatives in a deprotonation-condensation sequence, highlighting the versatility of these compounds in synthesizing complex molecular structures with potential biological activities (Rebstock et al., 2004).

Novel Fluorescence Probes

Another study reports the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), using derivatives of 2-[(aminophenoxy)benzoic acid]. These probes, HPF and APF, selectively detect hROS and hypochlorite, demonstrating the compound's utility in creating sensitive and selective tools for biological and chemical applications (Setsukinai et al., 2003).

Urea Derivatives via Curtius Rearrangement

The transformation of 2-(alkylcarbonyl)benzoic acids into azide and urea derivatives through the Curtius rearrangement process is another significant application. This method enables the synthesis of various urea derivatives, which are valuable in medicinal chemistry and polymer science (Khouili et al., 2021).

Synthesis of Dual Vasopressin-Receptor Antagonist

In pharmaceutical research, derivatives of 2-[(biphenylcarbonyl)amino]benzoic acid have been used in synthesizing key intermediates for the dual vasopressin-receptor antagonist, conivaptan hydrochloride. This showcases the compound's role in developing therapeutics targeting specific receptors (Tsunoda et al., 2005).

Antimicrobial Activity of Benzothiazole Derivatives

The synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes highlights the antimicrobial application of these compounds. The synthesized complexes have shown promising activity against various bacterial strains, indicating their potential in antimicrobial and antibacterial applications (Mishra et al., 2019).

properties

IUPAC Name

2-(thiophene-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNPVDJFOUFLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

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